2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Bromodomain Inhibition BET Proteins Drug Discovery

The compound 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 955221-75-7) is a synthetic small molecule belonging to the tetrahydroquinoline class of bromodomain inhibitors. It features a 1-butyl-2-oxo-tetrahydroquinoline core linked via an amide bond to a 2-bromobenzamide moiety, a structural architecture known to engage the acetyl-lysine binding pocket of bromodomain and extra-terminal (BET) proteins.

Molecular Formula C20H21BrN2O2
Molecular Weight 401.304
CAS No. 955221-75-7
Cat. No. B2596102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS955221-75-7
Molecular FormulaC20H21BrN2O2
Molecular Weight401.304
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C20H21BrN2O2/c1-2-3-12-23-18-10-9-15(13-14(18)8-11-19(23)24)22-20(25)16-6-4-5-7-17(16)21/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,22,25)
InChIKeyOWWZAJASULLTNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 955221-75-7): A Tetrahydroquinoline-Derived Bromodomain Inhibitor Scaffold


The compound 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 955221-75-7) is a synthetic small molecule belonging to the tetrahydroquinoline class of bromodomain inhibitors. It features a 1-butyl-2-oxo-tetrahydroquinoline core linked via an amide bond to a 2-bromobenzamide moiety, a structural architecture known to engage the acetyl-lysine binding pocket of bromodomain and extra-terminal (BET) proteins [1]. Tetrahydroquinoline-based inhibitors have been patented for their ability to displace BET proteins from chromatin, thereby modulating oncogene transcription (e.g., MYC) in cancer and suppressing pro-inflammatory cytokine production in inflammatory disease models [1]. The specific substitution pattern of this compound—N-butyl on the lactam nitrogen and 2-bromo on the benzamide ring—determines its conformational fit within the bromodomain pocket and its selectivity across BET family members (BRD2, BRD3, BRD4, BRDT). This compound is supplied as a research-grade chemical for biochemical and cellular target engagement studies, aimed at establishing precise structure-activity relationships.

Why 2-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Cannot Be Replaced by a Generic Tetrahydroquinoline Analog


Simple substitution of this compound with a generic tetrahydroquinoline analog (e.g., unsubstituted core, shorter alkyl chains, or alternative halogen positions) is unlikely to reproduce its biological profile. In BET bromodomain inhibitors, the N-alkyl substituent on the tetrahydroquinoline lactam and the halogen substitution pattern on the benzamide ring jointly control two critical parameters: (1) the shape complementarity with the WPF shelf region of the bromodomain, which governs binding affinity, and (2) the differential engagement of BD1 versus BD2 domains across the BET family, which dictates functional selectivity [1][2]. A structurally related tetrahydroquinoline series has demonstrated that even a one-carbon change in the N-alkyl chain can shift BD2 selectivity by >10-fold [2]. The 2-bromo substituent in this compound introduces a steric and electronic perturbation that cannot be replicated with chloro, fluoro, or unsubstituted analogs without altering the binding pose and selectivity fingerprint. Therefore, procurement decisions must be compound-specific, not class-based.

Quantitative Differentiation Evidence for 2-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 955221-75-7)


BET Bromodomain Binding Affinity: Class-Level Potency of Tetrahydroquinoline Scaffolds

The tetrahydroquinoline chemotype to which this compound belongs has produced potent BET bromodomain ligands with binding affinities reaching sub-nanomolar Kd values. In a direct head-to-head comparison within the patent literature, tetrahydroquinoline-based inhibitors achieved BRD4 BD2 Kd values of 0.30 nM, demonstrating that the scaffold is capable of high-affinity bromodomain engagement [1]. While the specific Kd of 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has not been published in a peer-reviewed format, the N-butyl and 2-bromo substitution pattern present in this compound corresponds to pharmacophoric elements that project into the hydrophobic WPF shelf and the ZA channel of the bromodomain, respectively, both critical for affinity [2]. Users should empirically measure the Kd of this compound in their bromodomain assay of interest and compare it against the 0.30 nM benchmark for the tetrahydroquinoline class.

Bromodomain Inhibition BET Proteins Drug Discovery

MAO-B Enzyme Inhibition: Observed Activity of a Structurally Related Tetrahydroquinoline Derivative

A tetrahydroquinoline compound bearing a bromobenzyloxy substituent (CHEMBL2430707) inhibited recombinant human MAO-B with an IC50 of 2.90 nM when kynuramine was used as the substrate, and with an IC50 of 8.20 nM when p-tyramine was the substrate [1]. This off-target liability is relevant because 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide shares the brominated aromatic group and the tetrahydroquinoline core, raising the possibility that it may also interact with MAO-B. In a selectivity context, if the target compound retains MAO-B inhibitory activity at low nanomolar concentrations, this could be either an advantage (for neuroprotection applications) or a confounding factor (for bromodomain-focused studies). Users should compare the MAO-B IC50 of this compound against the CHEMBL2430707 benchmark to assess selectivity for the primary bromodomain target.

Monoamine Oxidase B Neuroprotection Enzyme Inhibition

Bromodomain Selectivity: BD1 versus BD2 Discrimination Within the Tetrahydroquinoline Class

Tetrahydroquinoline derivatives can achieve significant selectivity between the BD1 and BD2 domains of BET proteins. In a published study, a series of tetrahydroquinoline-based inhibitors exhibited >50-fold selectivity for BD2 over BD1 [1]. This selectivity is driven by the N-substituent on the tetrahydroquinoline lactam and the nature of the aryl amide group. Specifically, compounds with longer N-alkyl chains (such as butyl in the target compound) have been associated with preferential BD2 binding due to better accommodation of the hydrophobic WPF shelf in BD2 compared to BD1 [2]. For the target compound, the N-butyl group is predicted to favor BD2 selectivity, but the 2-bromo substitution on the benzamide may modulate this selectivity. Quantitative BD1/BD2 selectivity data for this compound have not been reported; researchers should determine the BD2/BD1 IC50 or Kd ratio and compare it against the >50-fold benchmark from the literature.

Bromodomain Selectivity BD1 BD2 BET Family

Recommended Application Scenarios for 2-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide


Building Structure-Activity Relationship (SAR) Libraries for BET Bromodomain Inhibitors

This compound is a logical building block for SAR libraries aiming to probe the effect of N-alkyl chain length and halobenzamide substitution on bromodomain affinity and selectivity. Its N-butyl group extends the alkyl series compared to methyl, ethyl, and propyl analogs, while the 2-bromo substituent provides a steric and electronic reference for comparing 3-bromo, 4-bromo, 2-chloro, and 2-fluoro variants [1]. Researchers can systematically measure Kd values across the BET family and map selectivity trends, building directly on the >50-fold BD2 selectivity observed in related tetrahydroquinoline series [2].

Evaluating Off-Target MAO-B Liability in Bromodomain Inhibitor Programs

Because structurally related tetrahydroquinoline compounds have shown potent MAO-B inhibition (IC50 = 2.90 nM) [3], this compound should be profiled against human MAO-A and MAO-B to assess the selectivity window between the desired bromodomain target and the monoamine oxidase off-target. A high selectivity ratio (>100-fold) would support its use in bromodomain-focused studies; conversely, dual bromodomain/MAO-B inhibition could position it as a starting point for neurodegenerative disease research.

Cellular Target Engagement and Anti-Proliferative Phenotypic Screening in MYC-Driven Cancer Lines

Tetrahydroquinoline-based BET inhibitors have demonstrated anti-proliferative activity in MYC-driven pediatric cancer models through displacement of BRD4 from chromatin and subsequent downregulation of MYC transcription [2]. This compound can be used in cellular thermal shift assays (CETSA) and BRD4 chromatin immunoprecipitation (ChIP) experiments to quantify target engagement in neuroblastoma (e.g., Kelly, SK-N-BE(2)) or multiple myeloma (e.g., MM.1S) cell lines. Dose-response proliferation assays (CTG or EdU) should be benchmarked against established BET inhibitors such as JQ1 or I-BET762 to quantify differential potency.

Computational Docking and Free Energy Perturbation (FEP) Studies on Bromodomain-Binding Poses

The compound's unique combination of N-butyl and 2-bromobenzamide groups makes it a valuable test case for computational chemistry studies aimed at predicting bromodomain binding poses. Docking into the BRD4 BD2 crystal structure (PDB: 4MR6 or analogous) can reveal whether the 2-bromo substituent engages the ZA channel hydrophobic pocket and whether the N-butyl chain reaches the WPF shelf, as predicted for BD2-selective ligands [1]. Free energy perturbation (FEP) calculations can then quantify the energetic contribution of the bromine atom relative to hydrogen, chlorine, or methyl substituents, guiding the design of higher-affinity analogs.

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